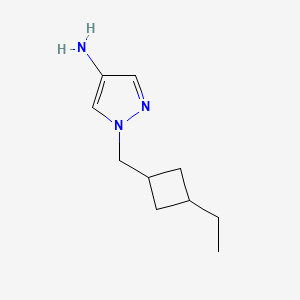

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-[(3-ethylcyclobutyl)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C10H17N3/c1-2-8-3-9(4-8)6-13-7-10(11)5-12-13/h5,7-9H,2-4,6,11H2,1H3 |

InChI Key |

UOBMSXPVIXOYRU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C1)CN2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving ethylene and a suitable diene.

Substitution with Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide and a strong base.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.

Coupling of Cyclobutyl and Pyrazole Rings: The final step involves coupling the cyclobutyl ring with the pyrazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents and catalysts used in these processes include strong bases, alkyl halides, and transition metal catalysts.

Chemical Reactions Analysis

Types of Reactions

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Substituent Effects on Physicochemical Properties

- Lipophilicity: The ethylcyclobutyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.

- Steric Effects : The cyclobutyl ring imposes conformational constraints, which may improve target binding selectivity. The methyl-substituted cyclobutyl analogue () offers reduced steric hindrance, possibly favoring interactions with shallow binding pockets .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase the acidity of the pyrazole NH group, altering reactivity in synthetic modifications or hydrogen-bonding interactions in biological systems .

Biological Activity

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine is a novel compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a pyrazole ring substituted with an ethylcyclobutyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a five-membered heterocyclic ring containing two nitrogen atoms, which is a hallmark of pyrazole compounds. The presence of the amino group and the unique ethylcyclobutyl substitution contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.26 g/mol |

| IUPAC Name | This compound |

| Structure | Structure |

Antiproliferative Activity

Research indicates that compounds in the pyrazole class exhibit significant antiproliferative effects, making them candidates for cancer therapy. Specifically, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits strong anti-proliferative activity against melanoma cells, with an IC50 value indicating effective inhibition at low concentrations. For instance, a related study reported an IC50 value of for another pyrazole derivative against A2058 melanoma cells, suggesting that similar compounds may share this potent activity .

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets involved in cell signaling pathways. For example, studies on structural analogs have shown that they can inhibit key signaling molecules such as ERK and AKT, which are crucial for cell survival and proliferation .

Binding Affinity Studies

Binding affinity studies reveal that this compound interacts with various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess these interactions quantitatively.

Applications in Drug Development

Given its biological activity, this compound is being explored as a lead compound for drug development. Its potential applications include:

- Cancer Therapy : Targeting tumor cells through antiproliferative mechanisms.

- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in disease progression.

Table 2: Potential Applications

| Application | Description |

|---|---|

| Cancer Therapy | Inhibition of tumor cell proliferation |

| Enzyme Inhibition | Targeting specific enzymes linked to disease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.